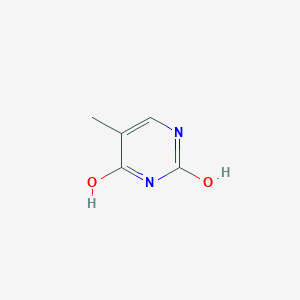

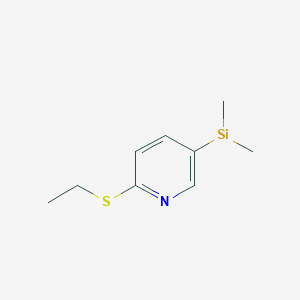

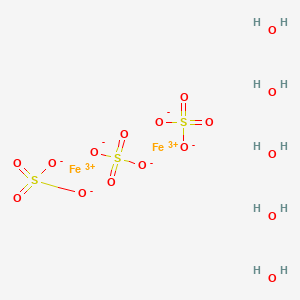

![molecular formula C16H12FNO B131559 4-[3-(4-氟苯基)丙酰基]苯甲腈 CAS No. 141892-93-5](/img/structure/B131559.png)

4-[3-(4-氟苯基)丙酰基]苯甲腈

描述

Synthesis Analysis

The synthesis of benzonitrile derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile involves the production of p-[18F]fluorobenzyl iodide and its incorporation into the DASB precursor, resulting in a compound with potential neuroimaging applications . Similarly, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate provides insights into the synthesis of fluorine-containing benzonitrile derivatives, which could be relevant for the synthesis of 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is crucial for their biological activity and interaction with other molecules. X-ray crystallography and Hirshfeld surface analysis are common techniques used to study these structures. For example, the molecular structure of a novel inhibitor of hepatitis B was analyzed using these methods, revealing its monoclinic P21/c space group and the intermolecular interactions within the crystal . These techniques could similarly be applied to analyze the molecular structure of 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo various chemical reactions, including those that affect their fluorescence properties. The fluorescence response of 4-(N,N'-dimethylamino)benzonitrile in room temperature ionic liquids, for example, shows dual emission from locally excited and intramolecular charge transfer states, which can be influenced by temperature, excitation wavelength, and exposure time . The chemical reactivity of 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile could similarly be studied to understand its potential applications in sensing or imaging.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives, such as their vibrational spectra, can be studied using ab initio HF and density functional methods. The study of 3-chloro-4-fluoro benzonitrile provides detailed interpretations of its infrared and Raman spectra, which are essential for understanding the compound's behavior under different conditions . The influence of fluoro substitution on the internal conversion and fluorescence properties of 4-(azetidinyl)benzonitriles in alkane solvents is another example of how substitution patterns can affect the physical properties of these compounds . These analyses are relevant for predicting the properties of 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile.

科学研究应用

合成中间体和药物

具有相似结构特征的化合物(如氟代芳香族单元和腈基)通常用作药物合成的中间体。例如,氟代化合物在药物化学中至关重要,因为它们能够改变分子的生物活性,增强其代谢稳定性、结合亲和力或膜渗透性 (Lipunova 等人,2018)。腈基的存在也可以是药物设计中的一个关键官能团,作为其他官能团的生物等排体。

材料科学

氟代芳香族化合物在材料科学中也很重要,它们有助于先进材料的开发。例如,荧光团(在吸收光后可以重新发射光的分子)用于分子成像和诊断。在对患者给药之前,必须仔细评估它们的毒性,并且像吲哚菁绿这样的化合物(与“4-[3-(4-氟苯基)丙酰基]苯甲腈”的潜在衍生物具有相同的荧光特性)已被批准用于医疗用途,因为它们具有高荧光特性和安全性 (Alford 等人,2009)。

有机合成方法

“4-[3-(4-氟苯基)丙酰基]苯甲腈”中的结构基序通常涉及到新的合成方法的开发。例如,水性介质中的氟烷基化反应代表了绿色化学的一个重要领域,旨在以高效且环保的方式将氟代基团并入目标分子 (Song 等人,2018)。此类反应对于将氟原子或氟烷基引入有机化合物至关重要,从而增强它们在包括药物和农用化学品在内的各种应用中的性能。

属性

IUPAC Name |

4-[3-(4-fluorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-15-8-3-12(4-9-15)5-10-16(19)14-6-1-13(11-18)2-7-14/h1-4,6-9H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFRAJGWCPIUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618720 | |

| Record name | 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |

CAS RN |

141892-93-5 | |

| Record name | 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。